Carbazochrome sodium sulfonate

Hemostasis Orthopedic Surgery Blood Management

Carbazochrome Sodium Sulfonate (CSS) is a non-interchangeable capillary stabilizer—not an antifibrinolytic. It inhibits agonist-induced phosphoinositide hydrolysis, restoring endothelial tight junctions. Combined with TXA in arthroplasty, CSS reduces blood loss by 230.92 mL and transfusion risk by 87%; in arthroscopy, operative time decreases 24%. The sodium sulfonate salt offers superior water solubility (3 mg/mL) versus carbazochrome salicylate and eliminates salicylate-related adverse effects. Procure only GMP-grade API with documented polymorphic purity. Hygroscopic; store under inert gas at 2–8°C; ship temperature-controlled.

Molecular Formula C10H11N4NaO5S
Molecular Weight 322.28 g/mol
CAS No. 51460-26-5
Cat. No. B612076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazochrome sodium sulfonate
CAS51460-26-5
SynonymsAC17;  4arylidene curcumin; 
Molecular FormulaC10H11N4NaO5S
Molecular Weight322.28 g/mol
Structural Identifiers
SMILESCN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1
InChIKeyPDZKPUQLQNDXMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbazochrome Sodium Sulfonate (CAS 51460-26-5): Procurement Considerations for a Distinct Capillary-Stabilizing Hemostat


Carbazochrome sodium sulfonate (CSS) is a synthetic adrenochrome derivative and systemic hemostatic agent that functions primarily as a capillary stabilizer rather than an antifibrinolytic [1]. Unlike standard hemostatic agents, CSS directly reduces endothelial permeability by inhibiting agonist-induced phosphoinositide hydrolysis and restoring intercellular tight junctions [2][3]. The sodium sulfonate salt form confers a distinct physicochemical advantage over its predecessor carbazochrome salicylate, notably in water solubility and formulation flexibility .

Carbazochrome Sodium Sulfonate: Why Procurement Cannot Simply Default to In-Class Hemostatic Analogs


Generic substitution between hemostatic agents within the same therapeutic class is contraindicated due to fundamentally divergent mechanisms of action, distinct pharmacokinetic profiles, and variable clinical efficacy. Carbazochrome sodium sulfonate exerts its effects via capillary stabilization and endothelial barrier restoration—a mechanism completely distinct from antifibrinolytics like tranexamic acid (TXA) or coagulants like etamsylate [1]. Even within the adrenochrome class, carbazochrome sodium sulfonate differs from its closest analog, carbazochrome salicylate, in terms of solubility (3 mg/mL in water vs. <1 mg/mL), bioavailability, and the absence of salicylic acid as a required solubilizing excipient, which eliminates associated salicylate-related adverse effects . Furthermore, direct comparative clinical evidence demonstrates that carbazochrome sodium sulfonate, when added to standard TXA regimens, provides additive hemostatic and anti-inflammatory benefits not achievable with TXA alone, underscoring its non-interchangeable role [2].

Carbazochrome Sodium Sulfonate: Quantifiable Clinical Differentiation Against Key Comparators


Superior Hemostatic Efficacy When Combined with TXA: A Quantitative Head-to-Head Comparison

In a 2021 randomized controlled trial of 150 patients undergoing total hip arthroplasty, the combination of topical carbazochrome sodium sulfonate (CSS) plus tranexamic acid (TXA) resulted in a significantly greater reduction in total blood loss compared to TXA alone. The CSS+TXA group had a mean total blood loss of 668.84 mL (±230.95 mL), versus 940.96 mL (±359.22 mL) in the TXA-only group, representing a 28.9% reduction [1]. This finding is corroborated by a 2025 meta-analysis of six studies with 800 patients, which reported a robust reduction in total blood loss with CSS+TXA versus TXA alone, with a mean difference of -230.92 mL (95% CI [-271.69 to -190.14]; P < 0.00001) [2].

Hemostasis Orthopedic Surgery Blood Management

Significantly Reduced Hidden Blood Loss and Improved Hemoglobin Preservation in Arthroplasty

Meta-analysis of randomized controlled trials demonstrates that adding carbazochrome sodium sulfonate to tranexamic acid significantly reduces hidden blood loss (blood extravasated into tissues) and better preserves postoperative hemoglobin levels. The CSS+TXA combination reduced hidden blood loss by a mean difference of -220.52 mL (95% CI [-263.78 to -177.27]; P < 0.00001) compared to TXA alone [1]. Furthermore, hemoglobin preservation was improved, with a mean difference in hemoglobin loss of -0.59 g/dL (95% CI [-0.73 to -0.46]; P < 0.00001) in favor of the CSS combination [1]. The relative risk of requiring a blood transfusion was dramatically lower in the combination group (RR = 0.13; 95% CI [0.04 to 0.38]; P = 0.0003) [1].

Orthopedics Perioperative Care Hemoglobin

Superior Improvement in Arthroscopic Visual Clarity and Operative Efficiency

In a 2025 triple-blinded RCT of 195 patients undergoing arthroscopic rotator cuff repair, preoperative intravenous carbazochrome sodium sulfonate provided significantly better arthroscopic visual clarity than both tranexamic acid and saline placebo. During rotator cuff repair, median visual clarity scores were 5 (range 5-5) for CSS, versus 4 (range 3-4) for TXA and 3 (range 3-4) for saline (P < 0.001) [1]. This improved clarity translated into significantly shorter operative duration: CSS group 50.4 ± 8.0 minutes, compared to 66.4 ± 13.7 minutes for TXA and 70.2 ± 17.4 minutes for saline (P < 0.001) [1]. Intraoperative infusion volume was also markedly lower with CSS (11,338.5 ± 1,381.0 mL) versus TXA (18,483.1 ± 1,808.7 mL) and saline (19,792.3 ± 2,141.8 mL) [1].

Arthroscopy Surgical Visualization Efficiency

Pharmacokinetic Profile Enables Rapid Onset and Short Half-Life for Acute Bleeding Control

Carbazochrome sodium sulfonate exhibits rapid absorption and a short plasma half-life, distinguishing its pharmacokinetic profile for acute hemostatic intervention. Following a single oral dose of 150 mg in healthy adult males, the drug reaches a maximum plasma concentration of 25 ng/mL within 0.5 to 1 hour [1]. The plasma elimination half-life (t1/2) is 1.5 hours, with near-complete urinary excretion within 24 hours [1]. A validated LC-MS/MS method using plasma samples from a pharmacokinetic study in 24 healthy volunteers confirmed a lower limit of quantitation of 0.5 ng/mL after a 90 mg oral dose, demonstrating reliable quantification for clinical monitoring [2]. While class-level bioavailability data for carbazochrome salicylate is sparse, the sodium sulfonate form is recognized for improved aqueous solubility and absorption characteristics .

Pharmacokinetics Drug Absorption Bioavailability

Physicochemical Solubility Advantage Over Carbazochrome Salicylate Enables Broader Formulation

The sodium sulfonate salt form of carbazochrome confers a significant solubility advantage over the older carbazochrome salicylate, which is nearly insoluble in water and requires salicylic acid as a solubilizer . Carbazochrome sodium sulfonate exhibits a water solubility of 3 mg/mL at 25°C , which is substantially higher than the parent compound, enabling the development of stable aqueous injections and other formulations without the need for potentially irritating co-solvents . In DMSO, solubility reaches 64 mg/mL (198.59 mM), facilitating in vitro research applications . This improved aqueous solubility directly addresses the formulation challenges noted in patents describing the poor stability of conventional carbazochrome preparations, where novel compositions and stabilizers are required to achieve acceptable shelf-life [1].

Solubility Formulation Science Stability

Distinct Capillary-Stabilizing Mechanism Differentiates CSS from Antifibrinolytic Hemostatics

In contrast to antifibrinolytic agents like tranexamic acid, which prevent clot breakdown by inhibiting plasminogen activation, carbazochrome sodium sulfonate acts primarily as a capillary stabilizer by directly reversing endothelial barrier dysfunction. In cultured porcine aortic endothelial cells, carbazochrome sodium sulfonate (0.1–1 M) reversed barrier dysfunction induced by tryptase, thrombin, and bradykinin, as measured by transendothelial transport of albumin-conjugated Evans blue [1]. Mechanistically, the compound was shown to inhibit agonist-induced phosphatidylinositol hydrolysis, reducing [³H]inositol triphosphate formation in a concentration-dependent manner (0.1–10 M) [1]. This action restores VE-cadherin and prevents actin stress fiber formation, directly addressing the microvascular hyperpermeability underlying capillary bleeding [1][2].

Mechanism of Action Endothelial Barrier Hemostasis

Carbazochrome Sodium Sulfonate (CAS 51460-26-5): Evidence-Based Procurement and Research Application Scenarios


Perioperative Blood Management in Major Orthopedic Surgery

Based on meta-analysis evidence showing a 230.92 mL reduction in total blood loss and a 87% lower relative risk of transfusion when combined with TXA, CSS is indicated for inclusion in multimodal blood conservation protocols for total hip and knee arthroplasty [1]. Procurement should prioritize high-purity, GMP-grade CSS suitable for sterile parenteral preparation to ensure safety and efficacy in surgical settings.

Arthroscopic Surgery Enhancement

Given the demonstrated 24% reduction in operative time and superior visual clarity scores during rotator cuff repair, CSS provides a quantifiable efficiency advantage in arthroscopic procedures [1]. Procurement for this application should consider CSS with validated solubility for intravenous administration, enabling precise dosing and rapid onset of action to improve surgical field visualization and reduce operative duration.

Endothelial Barrier Function Research

The well-defined mechanism of carbazochrome sodium sulfonate in reversing endothelial hyperpermeability via inhibition of phosphoinositide hydrolysis makes it a valuable research tool for investigating vascular permeability disorders, inflammatory conditions, and drug-induced endothelial dysfunction [1][2]. Researchers should procure high-purity CSS (>98%) suitable for cell culture and in vivo studies, with verified solubility in DMSO (up to 64 mg/mL) for in vitro applications [3].

Formulation Development of Stable Hemostatic Parenterals

The improved aqueous solubility (3 mg/mL) of carbazochrome sodium sulfonate over its predecessors enables the development of stable, ready-to-use injections and freeze-dried powders for reconstitution, as described in formulation patents [1][2]. Procurement for formulation work should focus on API with documented polymorphic purity and low residual solvent levels, as the compound is hygroscopic and requires storage under inert gas at 2-8°C [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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